molecular formula C14H17BrN2 B5799621 1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole

1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole

Cat. No. B5799621
M. Wt: 293.20 g/mol
InChI Key: WBCDCCCAKSEIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole, also known as BRBIB, is a compound that has been extensively studied for its potential applications in various fields of science. This compound is a benzimidazole derivative and has a unique chemical structure that makes it an interesting molecule for scientific research.

Mechanism of Action

The exact mechanism of action of 1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole is not fully understood. However, it has been suggested that it may work by inhibiting specific enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole has been studied for its potential use in treating cancer, as it has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole in lab experiments include its unique chemical structure and its potential applications in various fields of science. However, the limitations of using 1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole. One potential area of research is the development of new synthetic methods for producing 1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole and related compounds. Another area of research is the study of the mechanism of action of 1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole, which could lead to the development of new drugs and therapies. Additionally, research could focus on the use of 1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole can be achieved through a multi-step process that involves the reaction of 2-amino-5-bromo-1,3-benzodioxole with 2-bromo-1,1-dimethylethene and isobutyl bromide. The reaction is carried out in the presence of a catalyst and under specific conditions to yield the desired product.

Scientific Research Applications

1-(2-bromo-2-propen-1-yl)-2-isobutyl-1H-benzimidazole has been studied extensively for its potential applications in various fields of science. It has been found to have antimicrobial, antiviral, and anti-inflammatory properties. It has also been studied for its potential use as an anticancer agent.

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-10(2)8-14-16-12-6-4-5-7-13(12)17(14)9-11(3)15/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCDCCCAKSEIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromoprop-2-en-1-yl)-2-(2-methylpropyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.